N-(3-methoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-(3-methoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.10519334 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory and Analgesic Properties
A study by Abu-Hashem et al. (2020) explored the synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone, which showed significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), suggesting potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroprotective and Antioxidant Effects
Cho et al. (2015) synthesized novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. Compounds showed considerable protection against excitotoxic neuronal cell damage and exhibited potent antioxidant activities, highlighting the therapeutic potential of benzofuran derivatives in neuroprotection and antioxidant defense (Cho et al., 2015).
Antimicrobial Activities
Vasu et al. (2005) studied thiophene-3-carboxamide derivatives, showing significant antibacterial and antifungal activities. Although the compound is not directly related, this study underscores the broader potential of carboxamide derivatives in antimicrobial applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Synthesis and Characterization
An example of synthesis and structural characterization relevant to benzofuran derivatives is the work by Demir et al. (2015), who analyzed a novel benzamide compound using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This study demonstrates the approach to understanding the physical and chemical properties of such compounds, which is critical for their potential applications (Demir et al., 2015).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-6-7-15-12(8-11)9-16(21-15)17(19)18-13-4-3-5-14(10-13)20-2/h3-10H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYIJMFJUMATJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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